![molecular formula C9H18N2O3 B2999990 [4-(Aminomethyl)-1,3,6,7,9,9a-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-yl]methanol CAS No. 2344681-03-2](/img/structure/B2999990.png)
[4-(Aminomethyl)-1,3,6,7,9,9a-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-yl]methanol
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Overview
Description
“[4-(Aminomethyl)-1,3,6,7,9,9a-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-yl]methanol” is a chemical compound with the CAS Number: 2344681-03-2 . It has a molecular weight of 202.25 .
Synthesis Analysis
The synthesis of similar compounds has been reported in literature . A one-pot route to 2-alkyl and 2-aryl-4 H -benzo [ d ] [1,3]oxazin-4-ones (also known as 4 H -3,1-benzoxazin-4-ones) has been developed and studied . The method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2O3/c10-5-9(6-12)7-14-4-8-3-13-2-1-11(8)9/h8,12H,1-7,10H2 .Chemical Reactions Analysis
The formation of similar compounds has been correlated with the electron density on the aromatic ring: Electron-donating groups favored the 4 H - benzo [d] [1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .Scientific Research Applications
Catalytic Hydrogenation and Functional Group Transformation
The catalytic hydrogenation of dihydro-oxazines is a pivotal reaction in organic synthesis, facilitating the conversion of functional groups and enabling the synthesis of various amino alcohols and derivatives. Sukhorukov et al. (2008) demonstrated how dihydrooxazines, under mild hydrogenation conditions, can produce a dynamic mixture of products that can be further transformed into amino alcohols and pyrrolidine derivatives, suggesting potential routes for the synthesis and functionalization of [4−(Aminomethyl)−1,3,6,7,9,9a−hexahydro−\[1,4oxazino3,4−c1,4oxazin-4-yl]methanol] (Sukhorukov et al., 2008).
Synthesis of Chitosan Derivatives via Mannich Reaction
The Mannich reaction, a critical method for aminomethylation, was explored by Omura et al. (2001) for the regioselective aminomethylation of phenolic compounds. This approach, especially in the synthesis of chitosan derivatives, showcases the potential for modifying natural polymers or creating bioactive molecules, potentially applicable to [4−(Aminomethyl)−1,3,6,7,9,9a−hexahydro−\[1,4oxazino3,4−c1,4oxazin-4-yl]methanol] (Omura et al., 2001).
Creation of Cyclic Dipeptidyl Ureas
Research by Sañudo et al. (2006) on the synthesis of cyclic dipeptidyl ureas via Ugi reactions and subsequent transformations opens avenues for creating complex heterocyclic structures. This methodology might offer insights into synthesizing related compounds or exploring the bioactivity of [4−(Aminomethyl)−1,3,6,7,9,9a−hexahydro−\[1,4oxazino3,4−c1,4oxazin-4-yl]methanol] derivatives (Sañudo et al., 2006).
Synthesis and Molecular Structure Analysis
Research on the synthesis and structural analysis of related compounds, such as 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one by Hwang et al. (2006), provides valuable insights into the chemical behavior and potential applications of structurally complex molecules. Understanding the crystal structure and molecular interactions could inform the design and synthesis of [4−(Aminomethyl)−1,3,6,7,9,9a−hexahydro−\[1,4oxazino3,4−c1,4oxazin-4-yl]methanol] and its derivatives (Hwang et al., 2006).
Amino Sugars and Carbohydrate Mimetics
Pfrengle and Reissig (2010) discussed the synthesis of amino sugars and carbohydrate mimetics using 1,2-oxazines as intermediates, highlighting the versatility of oxazine derivatives in synthesizing complex organic molecules. This work suggests potential pathways for utilizing [4−(Aminomethyl)−1,3,6,7,9,9a−hexahydro−\[1,4oxazino3,4−c1,4oxazin-4-yl]methanol] in the synthesis of bioactive or functional molecules (Pfrengle & Reissig, 2010).
Mechanism of Action
Biochemical Pathways
It’s important to note that any drug’s mechanism of action often involves the modulation of biochemical pathways, leading to downstream effects that can be therapeutic or toxic .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors can include physical environment, social environment, economic environment, cultural environment, and technological environment . .
properties
IUPAC Name |
[4-(aminomethyl)-1,3,6,7,9,9a-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c10-5-9(6-12)7-14-4-8-3-13-2-1-11(8)9/h8,12H,1-7,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFKSZWIPHAVBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2N1C(COC2)(CN)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Aminomethyl)-1,3,6,7,9,9a-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-yl]methanol |
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